Glu-Thr

説明

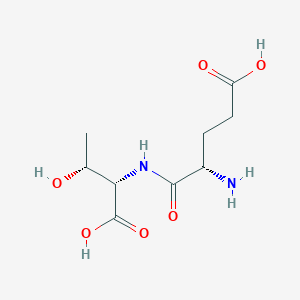

“Glu-Thr” is a dipeptide formed from L-glutamic acid and L-threonine residues . It’s also known as L-threonyl-L-glutamic acid . The molecular formula of Glu-Thr is C9H16N2O6 .

Synthesis Analysis

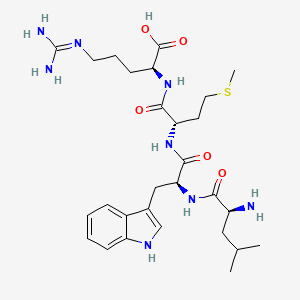

The synthesis of Glu-Thr can be achieved enzymatically. For instance, TabS can synthesize Gln-Thr with a 96% yield. Gln-Thr can then be converted to Glu-Thr using N-terminal amidase .

Molecular Structure Analysis

The molecular weight of Glu-Thr is approximately 248.233 Da . It has three defined stereocenters . The InChIKey for Glu-Thr is BECPPKYKPSRKCP-ZDLURKLDSA-N .

Physical And Chemical Properties Analysis

Glu-Thr, being a peptide, shares the common physicochemical properties of proteins. These include molecular mass, total electrical charge, termolability, and solubility .

科学的研究の応用

1. Cancer Research and Treatment

A novel near-infrared fluorescent probe, HC-glu, based on a hemicyanine skeleton conjugated with a d-glucuronic acid residue, has been developed for the real-time detection of β-Glucuronidase (GLU) in living cells and animals. This probe is highly specific and sensitive, and its application extends to cancer diagnosis and therapy, detecting endogenous GLU activity in hepatoma carcinoma cells, tumor tissues, and tumor-bearing mouse models. Additionally, it evaluates GLU's biological function and distribution in animal intestinal tracts, aiding in guiding rational drug use in clinical settings (Jin et al., 2018).

Glucose-coated gold nanoparticles (Glu-GNPs) have been used for targeted treatment of cancer metastasis and cancer stem cells. The study showed that Glu-GNPs, followed by X-ray irradiation treatment, are better irradiation sensitizers for suspension cancer cells than other treatments, enhancing cancer cell killing by 20% more than X-ray irradiation alone. This finding has potential implications in designing therapeutic strategies for cancer stem cells and cancer metastasis (Hu et al., 2015).

2. Neuroscience and Neurology

The study of L-Glutamate (Glu) in neuroscience, particularly its role as the primary excitatory neurotransmitter in the mammalian central nervous system, has been enhanced by the development of an enzyme-based microelectrode array (MEA) for chronic recordings in awake, freely moving mice. This technology allows for the measurement of both tonic and phasic Glu, revealing its involvement in cognition, memory, learning, plasticity, and motor movement. The application of this MEA in neuroscience research provides insights into normal brain function and potential neurological disorders (Hascup et al., 2008).

3. Immunology and Cell Biology

Glu has been shown to enhance the barrier function of intestinal porcine epithelial cell line 1 (IPEC-1) cells by upregulating the expression of tight junction proteins, stimulating cell growth, and maintaining membrane integrity in response to oxidative stress. This study highlights Glu's crucial role in mucosal barrier function, offering insights into the molecular mechanisms of intestinal health and disease (Jiao et al., 2015).

4. Plant Biology

Glutamate (Glu) has emerged as a significant signaling molecule in plants, participating in various processes under both normal and stress conditions. It is involved in seed germination, root architecture, pollen germination, wound response, pathogen resistance, and stress adaptation, contributing to a comprehensive understanding of plant growth, development, and response to environmental stress (Qiu et al., 2020).

将来の方向性

Future research could focus on the functional roles of Glu-Thr and its potential applications. For instance, a study identified pGlu-βGlu-Pro-NH2 as the first functional antagonist of the cholinergic central actions of the thyrotropin-releasing hormone (TRH), which could open new avenues for research .

特性

IUPAC Name |

(4S)-4-amino-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O6/c1-4(12)7(9(16)17)11-8(15)5(10)2-3-6(13)14/h4-5,7,12H,2-3,10H2,1H3,(H,11,15)(H,13,14)(H,16,17)/t4-,5+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIQVRIXMINMTA-ZDLURKLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313162 | |

| Record name | L-α-Glutamyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glu-Thr | |

CAS RN |

6875-80-5 | |

| Record name | L-α-Glutamyl-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6875-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylthreonine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)